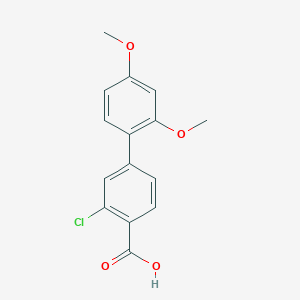
3-(2,4-Dimethoxyphenyl)-5-methoxybenzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,4-Dimethoxyphenyl)-5-methoxybenzoic acid, 95% (3-DMPBA) is an organic compound primarily used as an intermediate in organic synthesis. It is a white crystalline solid with a melting point of 140°C and is soluble in organic solvents. 3-DMPBA is a versatile reagent used in a variety of synthetic applications, including the synthesis of drugs, dyes, and other organic compounds. It has been used in the synthesis of a number of biologically active compounds, such as anti-inflammatory drugs, antifungal agents, and anti-cancer drugs.
Applications De Recherche Scientifique
3-(2,4-Dimethoxyphenyl)-5-methoxybenzoic acid, 95% has been used in a variety of scientific research applications. It has been used as a starting material in the synthesis of a number of biologically active compounds, such as anti-inflammatory drugs, antifungal agents, and anti-cancer drugs. It has also been used in the synthesis of dyes, polymers, and other organic compounds. In addition, 3-(2,4-Dimethoxyphenyl)-5-methoxybenzoic acid, 95% has been used to study the mechanism of action of various drugs, as well as to analyze the structure and reactivity of organic molecules.
Mécanisme D'action
The mechanism of action of 3-(2,4-Dimethoxyphenyl)-5-methoxybenzoic acid, 95% is not well understood. However, it is believed to be related to its ability to form strong hydrogen bonds with other molecules. This allows it to serve as a catalyst in organic synthesis reactions, as well as to interact with other molecules in a specific way.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(2,4-Dimethoxyphenyl)-5-methoxybenzoic acid, 95% are not well understood. However, it is believed to have a number of beneficial effects, such as anti-inflammatory and antifungal activity. In addition, it has been reported to have antioxidant activity, which may be beneficial in treating certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 3-(2,4-Dimethoxyphenyl)-5-methoxybenzoic acid, 95% in lab experiments is its high yield and low cost. It is also relatively easy to synthesize and can be used in a variety of synthetic reactions. However, its mechanism of action is not well understood and it is not known to have any significant biochemical or physiological effects.
Orientations Futures
In the future, further research should be conducted to better understand the mechanism of action of 3-(2,4-Dimethoxyphenyl)-5-methoxybenzoic acid, 95% and its biochemical and physiological effects. In addition, more research should be done to explore its potential applications in the synthesis of drugs and other organic compounds. Finally, further research should be done to determine the optimal conditions for its synthesis and use in lab experiments.
Méthodes De Synthèse
3-(2,4-Dimethoxyphenyl)-5-methoxybenzoic acid, 95% can be synthesized by the reaction of 2,4-dimethoxybenzaldehyde with 5-methoxybenzoic acid in the presence of a catalyst. This reaction is carried out in a solvent such as dichloromethane or ethanol at a temperature of 80-100°C. The reaction is exothermic, and the yield of 3-(2,4-Dimethoxyphenyl)-5-methoxybenzoic acid, 95% is typically around 95%.
Propriétés
IUPAC Name |
3-(2,4-dimethoxyphenyl)-5-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O5/c1-19-12-4-5-14(15(9-12)21-3)10-6-11(16(17)18)8-13(7-10)20-2/h4-9H,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXSOIUUKBNQAMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC(=CC(=C2)OC)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40690803 |
Source


|
| Record name | 2',4',5-Trimethoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40690803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261903-46-1 |
Source


|
| Record name | 2',4',5-Trimethoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40690803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














